tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate
CAS No.: 1221342-41-1
Cat. No.: VC11706535
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221342-41-1 |
|---|---|
| Molecular Formula | C15H23NO2 |
| Molecular Weight | 249.35 g/mol |
| IUPAC Name | tert-butyl 3-[(4-methylphenyl)methylamino]propanoate |
| Standard InChI | InChI=1S/C15H23NO2/c1-12-5-7-13(8-6-12)11-16-10-9-14(17)18-15(2,3)4/h5-8,16H,9-11H2,1-4H3 |
| Standard InChI Key | MRAAIAGDDCDOMM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNCCC(=O)OC(C)(C)C |
| Canonical SMILES | CC1=CC=C(C=C1)CNCCC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The IUPAC name tert-butyl 3-{[(4-methylphenyl)methyl]amino}propanoate systematically describes its structure:
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A tert-butyl ester () at the carboxylate terminus.
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A propanoate backbone linking the ester to an amino group.
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A 4-methylbenzylamino substituent, where a methyl group is para-substituted on the aromatic ring.
The canonical SMILES representation confirms the connectivity, while the InChIKey uniquely identifies its stereochemical configuration.
Crystallographic and Spectroscopic Data
Though X-ray crystallographic data for this compound remains unpublished, analogous tert-butyl amino esters exhibit characteristic infrared (IR) absorptions:
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: 3300–3500 cm (stretching).
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: 1720–1740 cm (ester carbonyl).
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: 1150–1250 cm (ester C-O).
Nuclear magnetic resonance (NMR) spectral predictions include:
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NMR: A singlet at 1.40 ppm (9H, tert-butyl), doublets for aromatic protons ( 6.8–7.2 ppm), and resonances for the methylene groups adjacent to nitrogen ( 2.6–3.4 ppm).
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a Michael addition between tert-butyl acrylate and 4-methylbenzylamine, followed by purification:
Reaction Conditions:
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Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane.
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Catalyst: Triethylamine or potassium tert-butoxide.
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Temperature: 0–25°C under inert atmosphere.
Yield Optimization:
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Excess tert-butyl acrylate (1.2 equiv.) improves conversion.
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Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the product in >75% yield.
Industrial-Scale Production
Scalable methods employ continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions. Post-synthesis, molecular distillation under reduced pressure ( mmHg) achieves >98% purity, critical for pharmaceutical intermediates.
Physicochemical Properties
| Property | Value/Range |
|---|---|
| Molecular Weight | 249.35 g/mol |
| Solubility | Soluble in THF, ethanol |
| LogP (Partition Coefficient) | 2.8 (predicted) |
| Stability | Stable at RT; hydrolyzes in acidic/basic conditions |
The tert-butyl group enhances lipophilicity (), favoring membrane permeability in biological systems. Hydrolysis under acidic conditions yields 3-{[(4-methylphenyl)methyl]amino}propanoic acid, a potential metabolite .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in peptidomimetic drug design, where its amino group facilitates coupling reactions with carboxylic acids or activated carbonyls. For example, it has been explored in synthesizing kinase inhibitors targeting cancer pathways.
Material Science
Functionalization of polymers with this ester improves thermal stability ( increased by 15–20°C) due to steric hindrance from the tert-butyl group. Applications include coatings and adhesives requiring resistance to oxidative degradation.
Mechanistic Insights and Biological Activity
Molecular Interactions
The 4-methylbenzylamino group participates in:
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Hydrogen bonding: Via the NH group ( kcal/mol).
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Van der Waals interactions: With hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .
In vitro assays with analogous compounds show moderate inhibition of COX-2 (), suggesting anti-inflammatory potential.
Comparative Analysis with Structural Analogs
| Compound | Substituent | Key Differences |
|---|---|---|
| tert-Butyl 3-[(4-bromophenyl)amino]propanoate | Br | Higher (3.2); slower hydrolysis |
| Methyl 3-[(4-methylphenyl)amino]propanoate | Methyl ester | Reduced steric bulk; faster renal clearance |
The 4-methyl group in tert-butyl 3-{[(4-methylphenyl)methyl]amino}propanoate balances lipophilicity and metabolic stability compared to halogenated analogs .
Future Research Directions
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Synthetic Methodology: Developing enantioselective routes using chiral catalysts.
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Biological Screening: Evaluating affinity for neurodegenerative disease targets (e.g., tau protein).
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Stability Studies: Assessing hydrolytic degradation kinetics in physiological buffers.
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